

Application Note: Synthesis of 1,5'-Bi-1H-tetrazole Diammonium Salt

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Compound of Interest

Compound Name: 1,5'-Bi-1H-tetrazole

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Introduction

1,5'-Bi-1H-tetrazole and its salts are high-nitrogen content materials investigated for their energetic properties. The diammonium salt, in particular, is noted for its potential use as a gas-generating agent in applications such as automotive airbags due to its production of non-toxic nitrogen gas upon decomposition.^{[1][2]} Its high nitrogen content, approximately 81.36% by molecular weight, contributes to a large positive enthalpy of formation, which is a key characteristic of energetic materials.^[2] This document outlines a detailed protocol for the synthesis of **1,5'-Bi-1H-tetrazole** diammonium salt, drawing from established industrial methods.

Overview of the Synthetic Route

The synthesis of **1,5'-Bi-1H-tetrazole** diammonium salt can be effectively achieved through a one-pot reaction utilizing dicyan, sodium azide, and ammonium chloride in an aqueous medium.^{[1][2]} The process is typically conducted in a two-stage heating reaction. In the first stage, the reactants form a 5-cyano-1H-tetrazole intermediate at a moderate temperature. The second stage involves heating the reaction mixture at a higher temperature to convert the intermediate into the final **1,5'-Bi-1H-tetrazole** product, which is then precipitated as the diammonium salt.^{[1][2]}

Quantitative Data Summary

The following table summarizes the typical reactant quantities and expected yield for the synthesis of **1,5'-Bi-1H-tetrazole** diammonium salt based on a literature procedure.^[1]

Reactant/Product	Molecular Weight (g/mol)	Moles	Mass (g)	Molar Ratio
Dicyan	52.04	0.225	11.71	1
Sodium Azide	65.01	1.002	65.27	~4.45
Ammonium Chloride	53.49	1.002	54.14	~4.45
1,5'-Bi-1H-tetrazole Diammonium Salt	172.15	0.218	38.29	-
Yield	-	-	-	91.0%

Experimental Protocol

This protocol details the synthesis of **1,5'-Bi-1H-tetrazole** diammonium salt from dicyan, sodium azide, and ammonium chloride.

Materials:

- Dicyan (gaseous)
- Sodium Azide (NaN_3)
- Ammonium Chloride (NH_4Cl)
- Deionized Water

Equipment:

- Jacketed glass reactor with a stirrer, temperature probe, and gas inlet

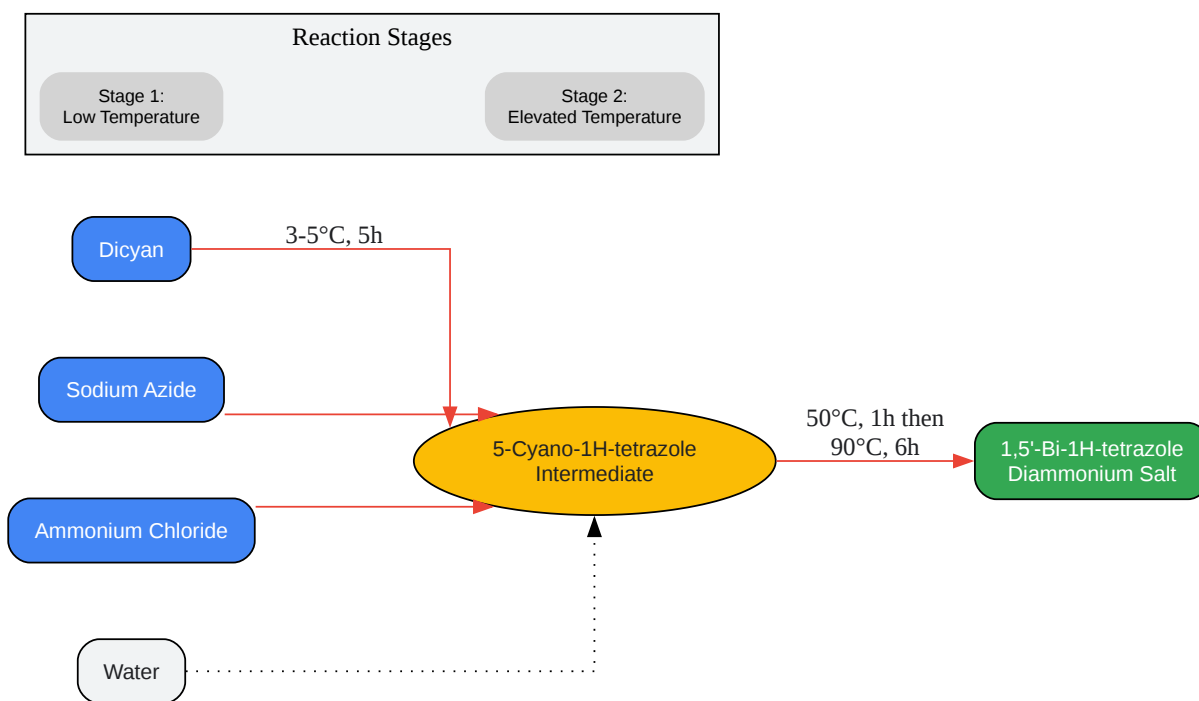
- Cooling/heating circulator
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- Preparation of the Aqueous Solution:
 - In a jacketed glass reactor, dissolve 65.27 g (1.002 moles) of sodium azide and 54.14 g (1.002 moles) of ammonium chloride in 300.0 g of deionized water.
 - Cool the resulting solution to a temperature between 3°C and 5°C using a cooling circulator.
- Introduction of Dicyan:
 - Slowly bubble gaseous dicyan into the cooled aqueous solution over a period of approximately 5 hours.
 - Monitor the weight increase of the reaction mixture to confirm the addition of approximately 11.71 g (0.225 moles) of dicyan.
- Formation of the 5-Cyano-1H-tetrazole Intermediate:
 - After the dicyan addition is complete, gradually raise the temperature of the reaction mixture to 50°C.
 - Maintain the reaction at 50°C for 1 hour to facilitate the formation of the 5-cyano-1H-tetrazole intermediate.^[1]
- Synthesis of **1,5'-Bi-1H-tetrazole**:
 - Increase the temperature of the reaction solution to 90°C.
 - Hold the reaction at 90°C for 6 hours to convert the intermediate into **1,5'-Bi-1H-tetrazole**.^[1]

- Crystallization and Isolation:
 - After the 6-hour reaction period, cool the solution to precipitate the **1,5'-Bi-1H-tetrazole** diammonium salt as white crystals.
 - Isolate the precipitated crystals by filtration using a Büchner funnel.
 - Wash the crystals with 103.1 g of cold deionized water to remove any soluble impurities.
- Drying:
 - Dry the isolated wet crystals at 50°C under reduced pressure until a constant weight is achieved.
 - The expected yield of the final product, white needle-like crystals of **1,5'-Bi-1H-tetrazole** diammonium salt, is approximately 38.29 g (0.218 moles), which corresponds to a yield of 91.0% based on the initial amount of dicyan.[1]

Synthesis Workflow



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Figure 1. Workflow for the synthesis of **1,5'-Bi-1H-tetrazole** diammonium salt.

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References

- 1. EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]

- 2. 5,5'-Bis-1H-tetrazole diammonium salt | 3021-02-1 | Benchchem [benchchem.com]
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